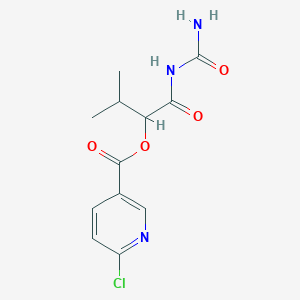
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic compound that is used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate involves its interaction with specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function in certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate are complex and depend on the specific enzymes and receptors that it interacts with. It has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation in certain conditions. However, more research is needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation is that the compound may not fully replicate the effects of natural compounds in the body, which can limit its applicability to certain research questions.
Direcciones Futuras
There are many potential future directions for research on 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate. One area of interest is its potential use in the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a research tool for studying the role of specific enzymes and receptors in the body. Additionally, more research is needed to fully understand its effects on the body and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis method of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate involves the reaction of 6-chloropyridine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 3-methyl-2-oxobutanoic acid and carbonyldiimidazole. The resulting compound is then treated with ammonium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various areas of scientific research. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been found to be effective in inhibiting certain enzymes and receptors, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-6(2)9(10(17)16-12(14)19)20-11(18)7-3-4-8(13)15-5-7/h3-6,9H,1-2H3,(H3,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFWTLDNRIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)OC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

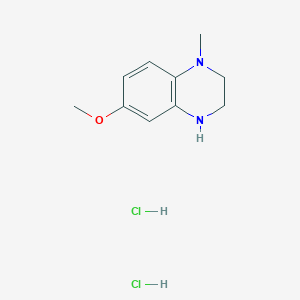
![ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2765353.png)
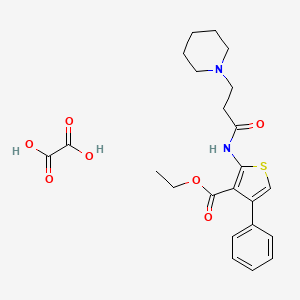
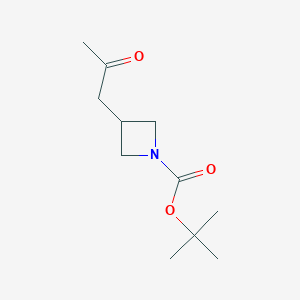

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)
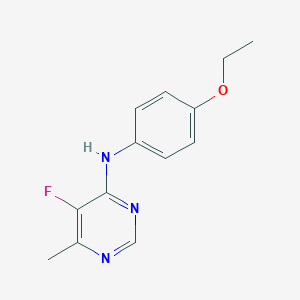
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2765366.png)
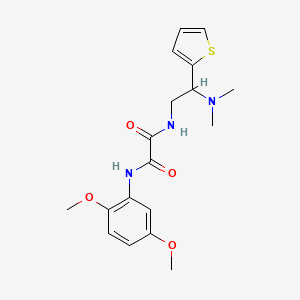
![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)

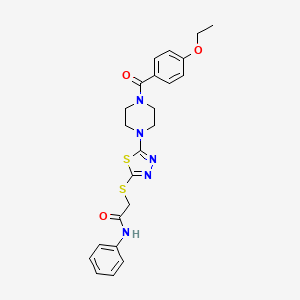
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)
